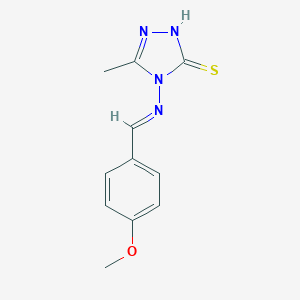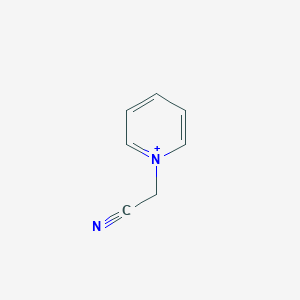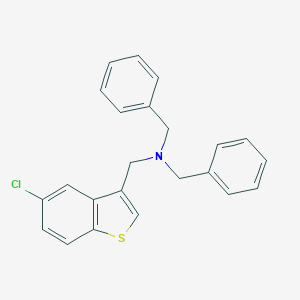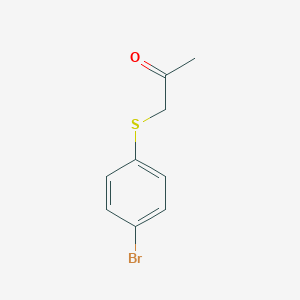
1-((4-Bromophenyl)thio)propan-2-one
Descripción general
Descripción
1-((4-Bromophenyl)thio)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanone moiety. It is a solid at room temperature and is often used in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of 1-((4-Bromophenyl)thio)propan-2-one typically involves the reaction of 4-bromothiophenol with chloroacetone. Here is a common synthetic route:
Stage 1: 4-bromothiophenol is reacted with sodium hydroxide in water to form the sodium salt of 4-bromothiophenol.
Stage 2: The sodium salt is then reacted with chloroacetone in water for 2.5 hours.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-((4-Bromophenyl)thio)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, while the ketone group can undergo reduction to secondary alcohols.
Condensation Reactions: The ketone group can participate in aldol condensations and other carbonyl chemistry.
Common reagents used in these reactions include sodium hydroxide, chloroacetone, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((4-Bromophenyl)thio)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromophenyl)thio)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioether and ketone groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-((4-Bromophenyl)thio)propan-2-one can be compared with similar compounds such as:
(4-Bromo-thiophen-2-yl)-acetonitrile: Similar in structure but contains a nitrile group instead of a ketone.
1-(4-(p-Tolyloxy)phenyl)thiourea: Contains a thiourea group instead of a ketone.
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone: Contains additional halogen substitutions on the aromatic ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMSQXPPXNNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

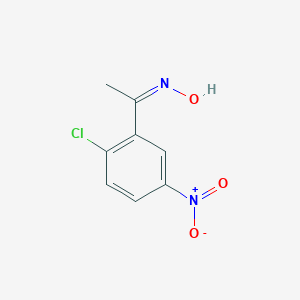
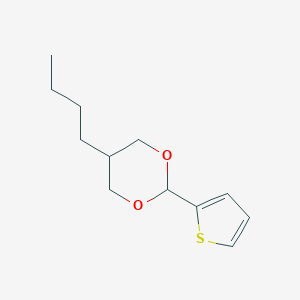
![7-bromo-2-(methylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B371038.png)
![1,8,9,10-Tetrachloro-11,11-diethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene-3,6-dione](/img/structure/B371039.png)
![Ethyl 3-[(chloroacetyl)amino]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B371040.png)
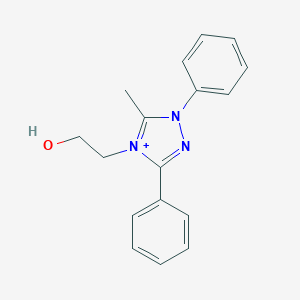
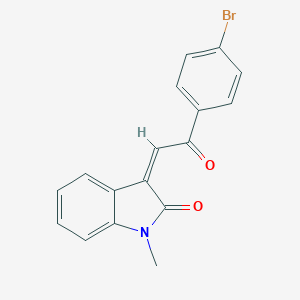
![N-[(7-chloro-1-benzothien-3-yl)methyl]-N-(2-chloroethyl)-N-ethylamine](/img/structure/B371047.png)
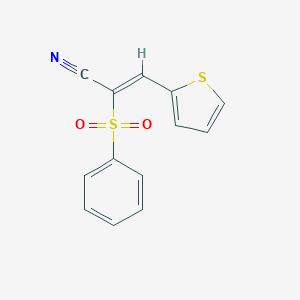
![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)
